Iridodiol

Descripción

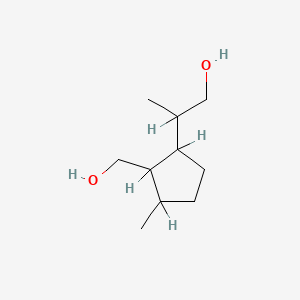

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(hydroxymethyl)-3-methylcyclopentyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h7-12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPIHWYCJUPOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1CO)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964074 | |

| Record name | 2-[2-(Hydroxymethyl)-3-methylcyclopentyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-42-7 | |

| Record name | Iridodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Hydroxymethyl)-3-methylcyclopentyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of Iridodiol

Phytochemical Identification and Distribution in Plant Genera

Iridoids, including iridodiol, are widely distributed across various plant families, predominantly in dicotyledonous plants. nih.gov

Occurrence in Specific Plant Families (e.g., Lamiaceae, Gentianaceae)

Iridoids represent a significant group of specialized metabolites found in the Lamiaceae (mint) family, which is recognized for its considerable size and chemical diversity. zenodo.orgnih.gov While various iridoid glucosides and other related iridoids have been reported in Lamiaceae species zenodo.orgnih.govresearchgate.netuga.edu, cyclic monoterpenoid iridodiols are synthesized within the iridoid biosynthesis pathway in this family. zenodo.org Studies involving the administration of precursors to Teucrium marum (Lamiaceae) have shown the resulting presence of this compound, alongside dolichodial (B1216681) and iridodial (B1216469). uga.edu

Within the Gentianaceae family, iridoid glycosides are prominent compounds isolated from Gentiana species and are considered valuable chemotaxonomic markers. researchgate.net this compound has been identified as a major compound isolated from Fagraea fragrans (Gentianaceae). alraziuni.edu.ye Furthermore, this compound and its isomers have been listed as components found in Swertia japonica, another species belonging to the Gentianaceae family. biosciencedbc.jpiaees.org

Species-Specific Identification of this compound (e.g., Actinidia polygama Miq.)

Actinidia polygama, commonly known as silver vine, is a notable plant source of iridodiols. Multiple studies have confirmed the presence of various iridodiols, including alpha-, beta-, and cis-iridodiol, as well as dehydrothis compound, within this species. biosciencedbc.jpoup.comnih.govoup.comresearchgate.netscribd.comantwiki.orgresearchgate.net These compounds are recognized as potent attractants for lacewings. nih.govscribd.combayanbox.ir Additionally, a novel iridoid compound, 1-keto isodehydrothis compound, has been successfully isolated from the aerial parts of Actinidia polygama. bwise.kr

This compound has also been identified as a naturally occurring compound present in the roots and rhizomes of Valeriana officinalis, commonly known as Valerian. lookchem.com As mentioned previously, it is a major compound in Fagraea fragrans alraziuni.edu.ye and is found in Swertia japonica. biosciencedbc.jpiaees.org

Here is a summary of some plant species where this compound or its isomers have been identified:

| Plant Family | Genus/Species | This compound or Isomers Identified | Reference |

| Actinidiaceae | Actinidia polygama | Iridodiols (alpha, beta, cis), dehydrothis compound, 1-keto isodehydrothis compound | biosciencedbc.jpoup.comnih.govoup.comresearchgate.netscribd.comantwiki.orgresearchgate.netbwise.kr |

| Caprifoliaceae | Valeriana officinalis | This compound | lookchem.com |

| Gentianaceae | Fagraea fragrans | This compound (major compound) | alraziuni.edu.ye |

| Gentianaceae | Swertia japonica | This compound, beta-Iridodiol, gamma-Iridodiol, all-cis-Iridodiol | biosciencedbc.jpiaees.org |

| Lamiaceae | Teucrium marum | This compound (after precursor administration) | uga.edu |

Variations in this compound Content Across Plant Organs and Developmental Stages

While specific detailed research on the variation of this compound content across different plant organs and developmental stages is limited in the provided sources, studies on the distribution of other iridoids in plants like Antirrhinum majus demonstrate that iridoid levels can vary significantly depending on the plant part (roots, leaves, stems, buds, flowers) and the stage of development. nih.gov For instance, in Antirrhinum majus, the concentrations of iridoids like antirrhinoside (B1205704) and antirrhide differ across organs and change as leaves age. nih.gov This suggests that the accumulation of this compound may also exhibit similar variations within its host plants.

Geographical and Environmental Influences on this compound Accumulation

Environmental factors and geographical location can influence the production of secondary metabolites in plants, including iridoids. Biotic stresses, such as herbivory, have been shown to elevate iridoid production in plants, contributing to their defense mechanisms against insects and pests. zenodo.org While direct studies specifically detailing the impact of geographical or environmental factors solely on this compound accumulation were not extensively found, the general principle that environmental conditions can affect the concentration of plant secondary metabolites is well-established.

Identification and Occurrence in Arthropod Species

Iridoids are also found in certain animal species, particularly insects. antwiki.orgdokumen.pub Some insect species possess the capability to synthesize iridoids de novo, while others may obtain these compounds by sequestering them from their host plants. nih.gov

Presence in Insects (e.g., ants, lacewings, aphids, beetles)

Iridoids have been identified in various insect groups. In ants, iridoids such as dolichodial and iridomyrmecin (B1195519) are present in the chemical blend of the Argentine ant (Iridomyrmex humilis). uni-bayreuth.de Iridodials and iridoid lactones have been found to co-occur in the pygidial glands of ants belonging to the subfamily Dolichoderinae. antwiki.org

Lacewings are known to be attracted to iridodiols. Iridodiols are considered effective components of Actinidia polygama that attract lacewing species such as Chrysopa septempunctata and Chrysopa japana. oup.comoup.comscribd.combayanbox.ir Specifically, (1R,2S,5R,8R)-iridodial has been identified as a potent attractant and a male-produced aggregation pheromone for the green lacewings Chrysopa septempunctata and Chrysopa oculata. nih.govresearchgate.netnih.gov

Aphids are another insect group where iridoids have been found. Iridoids are present in Acyrthosiphon nipponicus. dokumen.pub Components of aphid sex pheromones, such as (1R,4aS,7S,7aR)-nepetalactol and (4aS,7S,7aR)-nepetalactone, which are also iridoids, can attract Chrysopa septempunctata. researchgate.net

Beetles utilize iridoids, often as defensive secretions against predators. nih.govuni-bayreuth.de Chrysomelidial is a primary component in the defensive secretions of the larvae of several leaf beetle species, including Phaedon cochleariae, Gastrophysa polygoni, Gastrophysa atrocyanea, and Gastrophysa viridula. uni-bayreuth.de Plagiodial has been found in Plagiodera versicolora and other beetle species. uni-bayreuth.de Some leaf beetle larvae are capable of synthesizing these iridoids de novo. nih.govuni-bayreuth.de Traces of iridoid dialdehydes and lactones have also been observed in the larvae of several Chrysomelid beetles. antwiki.org Iridodiols are produced as repellant compounds in the eversible Y-shaped gland located at the apex of the abdomen in the Hairy Rove Beetle (Creophilus maxillosus) and other species within the Staphylinina subtribe. jungledragon.com this compound has also been mentioned in relation to the Spotted cucumber beetle and Willow beetle in the context of plant resistance to insects bayanbox.irgoogle.com, and it is present in Ocypus olens, the Devil's Coach Horse. commanster.eu

Here is a summary of some arthropod species where this compound or related iridoids have been identified:

| Arthropod Group | Species | This compound or Related Iridoids Identified | Reference |

| Ants | Iridomyrmex humilis | Dolichodial, Iridomyrmecin (related iridoids) | uni-bayreuth.de |

| Ants | Iridomyrmex nitidiceps | Actinidine (B1206135) (related iridoid alkaloid) | uni-bayreuth.de |

| Ants | Dolichoderinae subfamily | Iridodials, Iridoid lactones | antwiki.org |

| Lacewings | Chrysopa septempunctata | Attracted by Iridodiols and Iridodial | oup.comoup.comscribd.combayanbox.irnih.govresearchgate.netnih.gov |

| Lacewings | Chrysopa japana | Attracted by Iridodiols | oup.comoup.com |

| Lacewings | Chrysopa oculata | (1R,2S,5R,8R)-iridodial (pheromone) | nih.govnih.gov |

| Aphids | Acyrthosiphon nipponicus | Iridoids | dokumen.pub |

| Beetles | Phaedon cochleariae | Chrysomelidial (related iridoid) | uni-bayreuth.de |

| Beetles | Gastrophysa spp. | Chrysomelidial (related iridoid) | uni-bayreuth.de |

| Beetles | Plagiodera versicolora | Plagiodial (related iridoid) | uni-bayreuth.de |

| Beetles | Chrysomelid beetles | Iridoid dialdehydes and lactones | antwiki.org |

| Beetles | Creophilus maxillosus | Iridodiols | jungledragon.com |

| Beetles | Staphylinina subtribe | Iridodiols, Iridodial | jungledragon.com |

| Beetles | Spotted cucumber beetle | This compound (context of plant resistance) | bayanbox.irgoogle.com |

| Beetles | Willow beetle | This compound (context of plant resistance) | bayanbox.irgoogle.com |

| Beetles | Ocypus olens | This compound | commanster.eu |

Localization of this compound within Insect Tissues and Secretions

This compound and related iridoids are present in insects. dokumen.pub Specifically, iridodials, which are key intermediates in the biosynthesis of many iridoids, and some iridoid lactones, including this compound, have been reported in the pygidial glands of ants in the subfamily Dolichoderinae. antwiki.org These compounds can serve as defensive chemicals and pheromones in ants and other insects. antwiki.orgdtic.mil Traces of iridoid dialdehydes and iridoid lactones also coexist in the larvae of several species of Chrysomelid beetles. antwiki.org

Detection in Microbial Systems (Non-Pathogenic Contexts)

While the primary focus of research on this compound has been its occurrence in plants and insects, the metabolism of iridoids by microbes is a recognized area of study. dokumen.pub Non-pathogenic microorganisms and their enzymes are considered a promising approach for biotransformation processes involving various compounds, including those structurally related to iridoids. d-nb.infofrontiersin.org Research into the biological synthesis of compounds, such as ursodeoxycholic acid, highlights the potential for using non-pathogenic bacteria in biotransformation, although this specific research does not directly detail this compound production in microbes. d-nb.infofrontiersin.orgnih.govnih.gov Studies on the impact of microbes on bile acids, some of which share structural features or metabolic pathways with iridoids, also indicate the role of microbial metabolism in the context of non-pathogenic systems. mdpi.com

Biosynthetic Pathways and Regulatory Mechanisms of Iridodiol

Precursor Metabolism and Initial Stages of Iridoid Biosynthesis

The biosynthetic journey of iridodiol commences with the production of the five-carbon (C5) universal building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.govplos.org

In the realm of higher plants, the synthesis of IPP and DMAPP is accomplished through two distinct metabolic routes: the mevalonic acid (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, situated in the plastids. mdpi.comnih.govplos.orgmdpi.com While the MVA pathway is primarily associated with the production of sesquiterpenoids, triterpenoids, and sterols, the MEP pathway serves as the principal source of precursors for monoterpenoids, diterpenoids, and carotenoids, including those destined for iridoid biosynthesis. mdpi.commdpi.com Although metabolic crosstalk can occur between these two pathways, the MEP pathway is generally considered the dominant route for providing the precursors necessary for iridoid synthesis in plants. mdpi.commdpi.com

The interconversion between IPP and DMAPP is a critical regulatory point, catalyzed by the enzyme IPP isomerase (IDI). This enzyme plays a vital role in maintaining the appropriate ratio of these two isomers, thereby influencing the metabolic flux towards various downstream terpenoid products. mdpi.com

The ten-carbon (C10) precursor for all monoterpenoids, including the iridoids, is geranyl diphosphate (GPP). nih.govwikipedia.orgfrontiersin.org GPP is synthesized through the condensation of one molecule of IPP and one molecule of DMAPP in a head-to-tail fashion. nih.govfrontiersin.org This key reaction is catalyzed by the enzyme known as geranyl diphosphate synthase (GPPS) or trans-isoprenyl diphosphate synthase (IDS). nih.govfrontiersin.org This step typically takes place within the plastids, aligning with the understanding that the MEP pathway is the primary source of IPP and DMAPP for monoterpenoid biosynthesis. nih.gov

Following the formation of GPP, a series of enzymatic conversions transform this diphosphate ester into the acyclic alcohol geraniol (B1671447) and introduce further modifications essential for the iridoid scaffold. nih.govhep.com.cnresearchgate.net

GPP is first hydrolyzed to geraniol through the action of the enzyme geraniol synthase (GES). nih.govfrontiersin.orghep.com.cn Geraniol then undergoes sequential oxidation steps. The initial and often considered committed step in this sequence is the hydroxylation of geraniol at the C-8 position, yielding 8-hydroxygeraniol. nih.govpnas.org This reaction is catalyzed by geraniol 8-hydroxylase (G8H), an enzyme belonging to the cytochrome P450 monooxygenase family. nih.govhep.com.cnpnas.org Subsequently, 8-hydroxygeraniol is oxidized in two consecutive enzymatic steps by 8-hydroxygeraniol oxidoreductase (HGO), leading to the formation of the dialdehyde (B1249045) 8-oxogeranial. nih.govresearchgate.netpnas.orguea.ac.ukzenodo.org 8-oxogeranial is a crucial intermediate as it serves as the substrate for the enzyme responsible for constructing the core iridoid skeleton. biorxiv.orgnih.govuea.ac.ukzenodo.org

The initial enzymatic conversions are summarized in the table below:

| Step | Substrate(s) | Enzyme(s) | Product(s) | Localization (typically in plants) |

| IPP/DMAPP Synthesis | Various | Enzymes of MVA and MEP pathways | IPP, DMAPP | Cytosol (MVA), Plastids (MEP) |

| GPP Formation | IPP, DMAPP | Geranyl Diphosphate Synthase (GPPS/IDS) | Geranyl Diphosphate | Plastids |

| Geraniol Formation | Geranyl Diphosphate | Geraniol Synthase (GES) | Geraniol | Plastids |

| Hydroxylation of Geraniol | Geraniol | Geraniol 8-Hydroxylase (G8H) | 8-Hydroxygeraniol | Endoplasmic Reticulum (P450) |

| Oxidation of 8-Hydroxygeraniol to 8-Oxogeranial | 8-Hydroxygeraniol | 8-Hydroxygeraniol Oxidoreductase (HGO) | 8-Oxogeranial | Cytosol/Microsomes |

Core Iridoid Skeleton Formation and Diversification

The formation of the characteristic bicyclic cyclopentanopyran scaffold of iridoids from the acyclic precursor 8-oxogeranial represents a pivotal step in the biosynthetic pathway. nih.gov

The cyclization of 8-oxogeranial is catalyzed by the enzyme iridoid synthase (ISY). biorxiv.orgnih.govuea.ac.ukzenodo.orgnih.gov ISY is classified as an atypical reductive cyclase and belongs to the short-chain dehydrogenase/reductase (SDR) protein family, exhibiting homology to progesterone (B1679170) 5β-reductase (P5βR). biorxiv.orgnih.govnih.gov In contrast to canonical terpene cyclases that utilize cationic intermediates, ISY catalyzes an NADPH-dependent reduction of 8-oxogeranial. biorxiv.orgnih.govnih.gov This reductive step leads to the generation of a highly reactive enol or enolate intermediate derived from 8-oxocitronellal. biorxiv.orgnih.govresearchgate.net

The subsequent cyclization of this intermediate can occur spontaneously or be enzymatically facilitated by other proteins, such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes, depending on the specific plant species and the particular iridoid being synthesized. biorxiv.orgresearchgate.net The reaction catalyzed by ISY is widely regarded as the first committed step in the construction of the iridoid scaffold. biorxiv.orgwhiterose.ac.uk

Research findings, particularly concerning ISY from Catharanthus roseus (CrISY), indicate that the enzyme can produce both nepetalactol (the cyclized form) and iridodial (B1216469) (an open-ring form) from 8-oxogeranial, and these two products can exist in equilibrium. researchgate.netzenodo.orgnih.govresearchgate.net This observation suggests that ISY primarily catalyzes the initial reduction, while the cyclization step may involve a Michael-type addition or other plausible mechanisms. nih.govnih.govresearchgate.net

Subsequent to the action of ISY on 8-oxogeranial, intermediates such as iridodial and nepetalactol are generated. researchgate.netzenodo.orgnih.govresearchgate.net Iridodial exists as an open-ring dialdehyde, whereas nepetalactol represents the cyclized hemiacetal form. researchgate.netresearchgate.net These compounds serve as crucial intermediates in the biosynthetic pathways leading to a variety of iridoid structures. nih.govmdpi.comscielo.br

Certain biosynthetic routes proceed directly from iridodial, which is considered a central intermediate capable of giving rise to numerous different iridoid skeletons through subsequent modifications. nih.govmdpi.comscielo.brresearchgate.net Iridodial can undergo further oxidation steps to yield iridotrial, a trialdehyde. nih.gov These intermediates are then subjected to a range of enzymatic transformations, including oxidations, reductions, glycosylations, and methylations, which contribute to the vast structural diversity observed among iridoid compounds, including this compound. nih.govnih.govnih.govnotulaebotanicae.ro The precise position of this compound formation within this sequence, relative to iridodial and iridotrial, can vary depending on the specific iridoid pathway and the plant species involved. However, iridodial and iridotrial are generally recognized as essential intermediates in the formation of the core iridoid structure before further enzymatic steps lead to the production of specific compounds such as this compound. nih.govmdpi.comscielo.brresearchgate.netnih.gov

The transformation of 8-oxogeranial into iridodial and nepetalactol catalyzed by ISY, along with the potential subsequent formation of iridotrial, represents the core process of cyclization and initial functionalization of the monoterpene chain, thereby establishing the fundamental iridoid scaffold. biorxiv.orgnih.govresearchgate.netuea.ac.ukzenodo.orgnih.govresearchgate.netnih.gov

Data Table: Key Enzymatic Steps in Core Iridoid Skeleton Formation

| Step | Substrate(s) | Enzyme(s) | Product(s) | Notes |

| Reductive Cyclization of 8-Oxogeranial | 8-Oxogeranial | Iridoid Synthase (ISY) | Nepetalactol, Iridodial | NADPH-dependent reduction, forms bicyclic skeleton/open-ring form. nih.govresearchgate.netzenodo.orgnih.govresearchgate.net |

| Oxidation of Iridodial (potential step) | Iridodial | Proposed Oxidases | Iridotrial | Further oxidation of the aldehyde groups. nih.gov |

Ongoing research endeavors continue to aim for a comprehensive understanding of all the enzymatic steps and regulatory mechanisms governing the biosynthesis of specific iridoids like this compound, particularly focusing on the later stages of modification from the core intermediates. zenodo.org

Specific Reductions Leading to this compound Structures

The formation of this compound structures involves specific reduction steps within the broader iridoid biosynthetic pathway. A pivotal enzyme in this process is iridoid synthase (ISY). ISY catalyzes the conversion of 8-oxogeranial into an equilibrium mixture of cis,trans-nepetalactol and cis,trans-iridoidial. zenodo.orgzenodo.org This conversion involves a reductive cyclization reaction.

Research, particularly in Nepeta species, has provided more detailed insights into this step, suggesting that the reduction and cyclization of 8-oxogeranial can occur as two separate reactions. In this model, iridoid synthases primarily mediate the reduction of 8-oxogeranial, releasing an acyclic reactive enolate. zenodo.org The subsequent cyclization step may occur spontaneously in the presence of an acid catalyst, such as a buffer. zenodo.org This highlights the importance of specific enzymatic reduction in generating the intermediate structure that then undergoes cyclization to form the iridoid skeleton, including those leading to iridodiols.

Further evidence for the role of reduction comes from studies on related iridoids. For instance, the reduction of 10-oxocitral or the mixture of (±)-chrysomelidial and (±)-dehydroiridodial can lead to the formation of (±)-iridodial, a compound structurally related to this compound. researchgate.net The existence of dehydro-iridodiol also implies that a reduction step is necessary to produce the saturated this compound structure from a deoxygenated precursor. researchgate.netresearchgate.net

Enzymology of this compound Biosynthesis

The biosynthesis of this compound relies on the action of a suite of enzymes, with oxidoreductases playing key roles in catalyzing redox reactions essential for forming the iridoid structure.

Characterization of Key Oxidoreductases and Other Enzymes

Several key enzymes are involved in the steps leading to this compound. 8-hydroxygeraniol oxidoreductase (8HGO) is a crucial enzyme that catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial. zenodo.orgzenodo.org This reaction is a critical step as 8-oxogeranial is a direct precursor for cyclic monoterpenoid iridodiols. zenodo.orgzenodo.org 8HGO has been characterized in various iridoid-producing plants, including Rauvolfia serpentina, Nepeta racemosa, and Catharanthus roseus. zenodo.org Some studies indicate that 8HGO can exhibit multifunctional oxidoreductase activity. researchgate.net

Iridoid synthase (ISY) is another central enzyme, responsible for the reductive cyclization of 8-oxogeranial. zenodo.orgzenodo.org ISY is classified as a short-chain reductase and is dependent on the cofactor NADPH for its activity. zenodo.org This enzyme has been identified and studied in several species known to produce iridoids, such as C. roseus, Olea europea, and various Nepeta species. zenodo.org

Other enzymes participating in the earlier stages of the general iridoid pathway, which precede the formation of this compound, include geraniol synthase (GES), which converts geranyl pyrophosphate to geraniol, and geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol. uga.eduzenodo.orgresearchgate.net Additionally, 10-hydroxygeraniol dehydrogenase (Cr10HGO), an NAD(P)+ dependent oxidoreductase, catalyzes the formation of 10-oxogeranial from 10-hydroxygeraniol. researchgate.net Enzymes like Iridoid oxidase (IO), 7-deoxyloganetic acid glucosyltransferase (7DLGT), and 7-deoxyloganic acid hydroxylase (7DLH) are involved in downstream modifications of the iridoid skeleton in the biosynthesis of other iridoids like secologanin (B1681713), which is derived from the iridoid pathway. uga.edunih.gov Transcriptomic analysis in Teucrium marum has revealed an enrichment of genes associated with oxidoreductase activities, suggesting their significant role in specialized metabolism, including iridoid biosynthesis. uga.edu

Investigation of Enzyme Cascades and Multi-Enzyme Complexes

The biosynthesis of this compound involves a series of sequential enzymatic reactions, forming an enzyme cascade. nih.gov While the formation of multi-enzyme complexes specifically for this compound biosynthesis is not extensively detailed in the provided information, the concept of enzyme cascades is relevant. Studies on iridoid biosynthesis have shown concerted activity between different enzymes. For example, the combined action of Cr10HGO and iridoid synthase (CrIDS) has been observed in the formation of nepetalactol, an intermediate structurally related to this compound, highlighting the functional interplay between enzymes in the pathway. researchgate.net

Enzyme Specificity and Stereoselectivity in this compound Formation

Enzyme specificity is a fundamental characteristic of biocatalysts, ensuring that specific reactions occur with particular substrates. This specificity can be categorized into different types, including absolute specificity, group specificity, linkage specificity, and stereochemical specificity. byjus.comworthington-biochem.comwikipedia.org Stereochemical specificity is particularly important in the biosynthesis of natural products like this compound, which exist as specific stereoisomers. This type of specificity means that an enzyme will act preferentially on a particular steric or optical isomer of a substrate. byjus.comworthington-biochem.comwikipedia.org

In the context of this compound formation, the action of enzymes like iridoid synthase on 8-oxogeranial leads to the formation of specific stereoisomers, such as cis,trans-iridoidial and cis,trans-nepetalactol. zenodo.orgzenodo.org The stereochemical outcome of this reaction is crucial for the downstream synthesis of specific this compound isomers. While in some cases, ISY primarily mediates reduction and spontaneous cyclization occurs, the initial enzymatic step still influences the stereochemistry of the intermediate. zenodo.org The importance of stereochemistry is further underscored by the fact that related iridoids, such as the nepetalactones and nepetalactols which function as aphid sex pheromones, exhibit specific isomeric forms critical for their biological activity. nih.gov The determination and revision of the absolute configurations of related compounds like dehydro-iridodiol also highlight the precise stereocontrol exerted during their biosynthesis or through subsequent modifications. researchgate.netresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound in organisms is subject to genetic and molecular regulation, ensuring that these compounds are synthesized at appropriate times and in suitable quantities.

Transcriptomic and Proteomic Profiling in this compound-Producing Organisms

Transcriptomic and proteomic profiling are powerful tools used to investigate the genetic and molecular mechanisms underlying the biosynthesis of natural products like this compound. Transcriptomic analysis involves studying the complete set of RNA transcripts in an organism or a specific tissue, providing insights into gene expression levels. researchgate.net Proteomic analysis focuses on the entire set of proteins, allowing for the identification and quantification of proteins and their modifications. iric.canih.gov Integrated studies combining transcriptomics, proteomics, and metabolomics are considered essential for a comprehensive understanding of biosynthetic pathways, enabling the identification of relevant genes, enzymes, and metabolites. dokumen.pub

Transcriptomic studies in iridoid-producing organisms have been instrumental in identifying candidate genes involved in the pathway. For example, transcriptomic data from olive (Olea europea) has been used to identify putative genes in the secoiridoid pathway based on their homology to known enzymes in Catharanthus roseus. nih.gov In Nepeta species, transcriptomic analysis has revealed distinct gene expression patterns associated with the presence or absence of iridoids, highlighting the correlation between the expression levels of key biosynthetic genes, such as GES and ISY, and iridoid production. zenodo.org Gene co-expression analysis, based on transcriptomic data, has also been employed to identify genes potentially involved in specialized metabolism. zenodo.org The analysis of transcript levels of biosynthetic genes and transcription factors in response to environmental cues or elicitors can provide insights into the regulatory networks controlling iridoid production. zenodo.orggwern.net Transcriptome analysis is also considered vital for developing biotechnological strategies for the sustainable production of iridoids. dokumen.pub

Identification and Characterization of Biosynthetic Genes (e.g., G10H, 8-HGO, DL7H, NM, SLS, CYP72A1, GES, NEPS)

Several key enzymes and their corresponding genes have been identified and characterized as being involved in the biosynthesis of iridoids, including those potentially leading to this compound. While the direct enzymatic steps specifically producing this compound may vary depending on the plant species, the initial steps of the iridoid pathway are conserved.

Geraniol Synthase (GES): This enzyme catalyzes the hydrolysis of geranyl pyrophosphate (GPP) to produce geraniol uga.eduzenodo.orgfrontiersin.orgresearchgate.net. GES has been characterized in various plant species, including Ocimum basilicum (basil) and Catharanthus roseus (Madagascar periwinkle) zenodo.org.

Geraniol 8-Hydroxylase (G8H or G10H): Geraniol is then hydroxylated, often at the C-8 position, by a cytochrome P450 enzyme, commonly referred to as geraniol 8-hydroxylase (G8H) frontiersin.orgresearchgate.netwikipedia.org. This step yields 8-hydroxygeraniol wikipedia.org. Some sources may refer to a G10H, which could indicate hydroxylation at a different position or be a species-specific variant, but 8-hydroxylation is a common step in the main iridoid pathway. Genes encoding G10H have been identified in plants like Rehmannia glutinosa frontiersin.org.

8-Hydroxygeraniol Oxidoreductase (8-HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial zenodo.orgfrontiersin.orgresearchgate.netwikipedia.org. 8-oxogeranial is a crucial intermediate, serving as the common precursor for cyclic monoterpenoid iridoids zenodo.org. Genes for 8-HGO have been found in species like Catharanthus roseus and Nepeta racemosa zenodo.org.

Iridoid Synthase (ISY): 8-oxogeranial undergoes a reductive cyclization catalyzed by iridoid synthase (ISY). This enzyme converts 8-oxogeranial into cyclic iridoids, such as nepetalactol and iridodial, which exist in equilibrium zenodo.org. ISY was first characterized in Catharanthus roseus zenodo.org.

Nepetalactol-Related Short-Chain Dehydrogenase/Reductase (NEPS): NEPS enzymes are involved in the conversion of nepetalactol isomers to nepetalactone (B1678191) and can contribute to the stereoselectivity of the cyclization process from 8-oxogeranial to nepetalactol frontiersin.orgresearchgate.netresearchgate.net.

Deoxyloganetic Acid Hydroxylase (DL7H or 7-DLH): While DL7H (or 7-DLH) is involved later in the pathway, specifically in the hydroxylation of 7-deoxyloganic acid to loganic acid, it is a key enzyme in the biosynthesis of many iridoid glycosides wikipedia.orgresearchgate.net. Its relevance to this compound specifically would depend on whether this compound is an intermediate or derived from a branch point after 7-deoxyloganetic acid.

Strictosidine (B192452) Synthase (SLS): SLS catalyzes the condensation of tryptamine (B22526) and secologanin to form strictosidine wikipedia.orgwikipedia.org. This is a pivotal step in the biosynthesis of monoterpene indole (B1671886) alkaloids, which are derived from iridoids (specifically secologanin) wikipedia.orgnih.gov. While SLS is downstream of the core iridoid skeleton formation, it highlights the connection between iridoid biosynthesis and other important plant secondary metabolite pathways. The expression of SLS has been shown to be closely related to iridoid content in Gentiana macrophylla researchgate.netmdpi.comnih.gov.

CYP72A1: Cytochrome P450 enzymes, such as CYP72A1, are known to be involved in various oxidation and hydroxylation reactions in plant secondary metabolism, including terpenoid biosynthesis. While a specific role for a general CYP72A1 in this compound biosynthesis wasn't explicitly detailed in the search results, cytochrome P450s like G8H are integral to the pathway frontiersin.orgresearchgate.netwikipedia.org. In Teucrium marum, an iridoid oxidase cytochrome P450 is involved in the enzymatic route from nepetalactol to diverse iridoids nih.gov.

Here is a table summarizing some of the key genes and their enzymatic roles in the iridoid pathway relevant to this compound biosynthesis:

| Gene | Enzyme | Catalyzed Reaction |

| GES | Geraniol Synthase | Geranyl pyrophosphate -> Geraniol |

| G8H | Geraniol 8-Hydroxylase | Geraniol -> 8-Hydroxygeraniol |

| 8-HGO | 8-Hydroxygeraniol Oxidoreductase | 8-Hydroxygeraniol -> 8-Oxogeranial |

| ISY | Iridoid Synthase | 8-Oxogeranial -> Nepetalactol/Iridodial |

| NEPS | Nepetalactol-Related Short-Chain Dehydrogenase/Reductase | Nepetalactol isomers -> Nepetalactone (also affects cyclization stereochemistry) |

| DL7H | 7-Deoxyloganetic Acid Hydroxylase | 7-Deoxyloganetic acid -> Loganic acid |

| SLS | Strictosidine Synthase | Tryptamine + Secologanin -> Strictosidine |

| CYP72A1 | Cytochrome P450 (specific function varies) | Involved in oxidation/hydroxylation steps (e.g., Iridoid oxidase activity) nih.gov |

Mechanisms of Gene Expression Regulation (e.g., transcription factors, hormonal induction)

The expression of genes involved in iridoid biosynthesis, including those leading to compounds like this compound, is subject to complex regulatory mechanisms involving transcription factors and hormonal induction.

Transcription factors play a significant role in controlling the expression of genes encoding enzymes in secondary metabolite pathways mdpi.com. For instance, in Gentiana macrophylla, two transcription factors, GmbHLH20 and GmMYB5, have been identified as playing key roles in regulating iridoid biosynthesis, specifically loganic acid biosynthesis bohrium.com. Additionally, WRKY transcription factors have been found to be involved in the biosynthesis of secoiridoids in G. macrophylla researchgate.net. Studies have shown that the expression of specific genes related to iridoid biosynthesis can regulate enzyme activity and affect iridoid production researchgate.net.

Hormonal induction is another important regulatory mechanism. In Catharanthus roseus, the expression of the gene encoding strictosidine synthase (SLS) is enhanced by the plant hormone methyl jasmonate zenodo.org. Methyl jasmonate treatment has also been used in studies to detect the dynamic changes in transcription factors and biosynthetic genes related to iridoid accumulation researchgate.net. Light intensity has also been shown to affect iridoid biosynthesis, potentially through alterations in phytohormone levels and signal transduction pathways, which can regulate transcription factors controlling key enzyme genes bohrium.com.

Epigenetic modifications, such as DNA methylation, can also influence iridoid glycoside accumulation by regulating gene expression. In Rehmannia glutinosa, DNA demethylation induced by 5-azacytidine (B1684299) was found to upregulate the expression of iridoid glycoside synthesis genes, including G10H and 10HGO (an 8-HGO homolog), leading to increased iridoid glycoside content frontiersin.org. Histone methylation, specifically H3K4 and H3K9 methylation, has also been linked to the regulation of iridoid biosynthesis gene expression and content in Lonicera japonica nih.gov.

Comparative Biosynthesis of this compound Across Different Biological Kingdoms

Iridoids, including related compounds like nepetalactones and iridodial, are produced in both plants and insects, presenting a remarkable example of convergent evolution nih.govnih.gov. While the end products can be similar, the biosynthetic pathways leading to them have evolved independently in these different biological kingdoms nih.gov.

In plants, the iridoid pathway originates from the MEP pathway, leading to GPP, and then proceeds through the enzymatic steps involving enzymes like GES, G8H, 8-HGO, and ISY, as described above uga.eduzenodo.orgfrontiersin.orgresearchgate.net.

Interestingly, the iridoid biosynthetic pathway has also been elucidated in aphids. While the aphid pathway leads to compounds like nepetalactol (a precursor to nepetalactone, which is structurally related to this compound), it involves a completely different set of enzymes compared to the plant pathway, despite utilizing some of the same intermediate compounds like 8-oxogeranial nih.gov. This highlights the independent evolutionary trajectories of iridoid biosynthesis in plants and insects nih.gov.

Comparative genomics and phylogenetic analyses have revealed insights into the evolution of iridoid biosynthesis. For instance, in the Nepeta genus, the re-emergence of iridoid biosynthesis is attributed to parallel evolution and the engagement of latent biosynthetic machinery, along with the convergent evolution of iridoid synthase from an alternative ancestor uga.eduresearchgate.net. Studies comparing iridoid-producing and non-producing Nepeta species have shown that the presence or absence of iridoids is significantly associated with the expression levels of key biosynthetic genes like GES and ISY zenodo.org.

The biosynthesis of iridoids in Teucrium marum (cat thyme) also shows unique aspects. Its iridoid synthase is not orthologous to typical plant iridoid synthases but is derived from a conserved paralog nih.gov. Furthermore, T. marum utilizes an enzymatic route from nepetalactol involving an iridoid oxidase cytochrome P450 and acetyltransferases to produce diverse iridoids nih.gov.

These comparative studies underscore the diverse enzymatic solutions and evolutionary paths that different organisms have taken to produce structurally similar iridoid compounds.

Chemical Synthesis and Structural Modifications of Iridodiol

Total Synthesis Strategies for Iridodiol and its Stereoisomers

Total synthesis provides routes to access this compound and its various stereoisomers, which are important intermediates in the biosynthesis of many iridoids. antwiki.org The structural complexity of the iridoid framework, with its fused bicyclic system and multiple stereocenters, makes the total synthesis of this compound and its stereoisomers a challenging area of organic chemistry.

Enantioselective Synthesis Approaches

Enantioselective synthesis approaches aim to produce a specific enantiomer of this compound or its precursors. Strategies in this area often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic methods to control the stereochemistry of key steps. Enantioselective syntheses of related iridoids such as isoiridomyrmecin (B1205417) and α-skytanthine have been reported, demonstrating the feasibility of controlling chirality in the synthesis of this class of compounds. lookchem.comcapes.gov.br Enantiocontrolled synthesis methods have also been applied to the preparation of cyclopentene (B43876) derivatives that can serve as intermediates for this compound synthesis. scispace.com Enzymatic resolution of iridoid synthons, such as gastrolactol, using lipases, represents another approach to obtaining optically active intermediates for enantioselective synthesis. researchgate.net Asymmetric catalysis, utilizing transition metals like copper, is a valuable tool for achieving enantioselectivity in the synthesis of chiral molecules, including those relevant to iridoid structures. researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective synthetic routes focus on controlling the relative stereochemistry between multiple stereocenters within the this compound molecule. A prominent strategy for constructing the iridoid framework with control over diastereoselectivity is the intramolecular Pauson-Khand reaction (IPKR). rsc.orgrsc.orgmdpi.comnih.gov This reaction can diastereoselectively construct the bicyclic core of iridoids. Divergent diastereoselective synthetic approaches starting from common precursors like citronellol (B86348) have been developed to access various iridoid natural products, including iridomyrmecin (B1195519) and isoiridomyrmecin, which share structural features with this compound. nih.gov Radical cyclization reactions, particularly Ti(III)-mediated reductive epoxide opening-cyclization, have also proven effective in constructing the core cyclopenta[c]pyran skeleton of iridoid lactones with complete diastereoselectivity for newly formed bridgehead stereocenters. nih.gov

Strategic Construction of the Iridoid Framework (e.g., Pauson-Khand reaction, radical cyclization)

The construction of the characteristic cis-fused cyclopenta[c]pyran skeleton of iridoids is a central challenge in their synthesis. The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, is a powerful method for forming cyclopentenone rings, which can be elaborated into the iridoid core. rsc.orgmdpi.comresearchgate.netnih.gov Intramolecular variants of the Pauson-Khand reaction are particularly useful for constructing the bicyclic iridoid system in a single step. rsc.orgmdpi.comnih.gov

Radical cyclization is another strategic approach employed in the synthesis of the iridoid framework. Methods involving Ti(III)-mediated radical cyclization have been developed for the construction of the core cyclopenta[c]pyran skeleton. nih.govresearchgate.net Sulfanyl radical-induced cyclization of precursors like linalool (B1675412) or citronellene derivatives provides an efficient route to the iridane skeleton, which forms the basis of iridoids. researchgate.netjst.go.jpresearchgate.net These radical-based strategies offer versatile ways to form the necessary cyclic structures with control over stereochemistry.

Synthetic Approaches to Key this compound Precursors and Analogs

Synthetic efforts towards this compound often involve the preparation of key intermediates or precursors found in the natural biosynthetic pathway or designed as synthetic building blocks. Iridodial (B1216469), a dialdehyde (B1249045) monoterpene, is a crucial precursor in the biosynthesis of cyclic monoterpenoid iridodiols. zenodo.organtwiki.orgscienceopen.comresearchgate.net Synthetic approaches to this compound may thus involve the synthesis and subsequent transformation of iridodial or related oxidized geranial derivatives like 8-oxogeranial. wikipedia.orgzenodo.orgscienceopen.comresearchgate.net Synthetic routes to iridoid analogs with modified structures are also explored, often utilizing similar strategies developed for the synthesis of natural iridoids, allowing for the preparation of compounds with polyfunctionalized core skeletons. nih.gov

Semisynthesis and Derivatization of this compound

Semisynthesis and derivatization involve chemical transformations of naturally occurring this compound or related iridoids to produce modified compounds. These processes can be used to synthesize analogs, confirm structural assignments, or prepare compounds with altered properties.

Chemical Transformations of this compound and Related Iridoids

This compound and other iridoids can undergo various chemical transformations. For instance, this compound has been converted to (+)-δ-skytanthine through a sequence involving treatment with tosyl chloride in pyridine (B92270) and subsequent reaction with methylamine. alraziuni.edu.ye Chemical transformations are also instrumental in establishing the structure and absolute configuration of iridoids, as demonstrated in studies on dehydrothis compound. researchgate.netresearchgate.netresearchgate.net Acetylation of hydroxyl groups in iridoid glycosides is a common transformation that can provide information about the position of these groups through analysis of chemical shift changes. dokumen.pub Furthermore, chemical changes can occur during the extraction of iridoids from natural sources, leading to the formation of artifact-derived compounds. nih.govresearchgate.net The reaction of iridodial, a related iridoid, with ammonia (B1221849) to produce actinidine (B1206135) is another example of a chemical transformation involving the iridoid scaffold. antwiki.org Reduction of iridoid lactones has also been shown to yield iridodiols. oup.com

Synthesis of this compound Derivatives with Modified Functionalities

The synthesis of this compound derivatives with modified functionalities often involves transformations of existing groups on the iridoid scaffold or the introduction of new ones. While specific detailed examples of this compound derivatization are not extensively covered in the search results, the synthesis of other iridoid derivatives provides relevant context. For instance, functionalized cyclopentane (B165970) derivatives, which serve as intermediates to iridoid terpenoids, can be prepared through methods like retro-ozonolysis of methyl 2,6-dioxoheptanoates researchgate.net. These intermediates can then be further modified to build the iridoid structure.

Another example in the broader field of natural product synthesis, which can be conceptually applied to iridoid modification, involves the regioselective functionalization of complex scaffolds. Studies on bile acid derivatives, which are also polycyclic natural products, demonstrate strategies for selective derivatization of hydroxyl groups through enzymatic transesterification or thermal condensation mdpi.com. Such methods could potentially be adapted for the selective modification of hydroxyl groups present in this compound.

Furthermore, the synthesis of iridoid lactones has been achieved through efficient transformations of a core cyclopenta[c]pyran intermediate, highlighting the utility of common synthons in accessing various iridoid structures researchgate.net. Key steps in these syntheses include stereoselective construction of the core skeleton and facile transformation of intermediates into natural iridoids researchgate.net.

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound and its derivatives due to the presence of multiple functional groups and chiral centers. In the context of iridoid synthesis, stereoselective total syntheses of related compounds like isoiridomyrmecin and isodihydronepetalactone have been reported, often utilizing palladium-catalyzed cycloalkenylation reactions to construct the core bicyclic systems with controlled stereochemistry lookchem.com.

Stereoselective synthesis is also crucial when introducing or modifying functional groups. For example, the introduction of alkyl groups in the synthesis of 7-alkylated chenodeoxycholic acids, a class of bile acid analogs, has been shown to be highly stereoselective using Grignard reactions, yielding primarily the 7β-alkylated epimers nih.gov. This suggests that careful selection of reagents and reaction conditions can dictate the stereochemical outcome in the functionalization of polycyclic structures.

Enzymatic methods are particularly valuable for achieving high levels of regioselectivity and stereoselectivity under mild conditions openaccessjournals.comnih.gov. For instance, enzyme-assisted derivatization has been used for the specific targeting and modification of hydroxyl groups in sterols nih.gov. While this example pertains to steroids, the principle of using enzymes to selectively functionalize specific sites on a molecule is directly relevant to this compound chemistry.

Research into the absolute configurations of related iridoids like dehydro-iridodiol and neonepetalactone has involved chemical transformations and unambiguous syntheses to revise and confirm their stereochemistry, underlining the importance of rigorous stereochemical characterization in this field researchgate.netresearchgate.netresearchgate.net.

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the strengths of both approaches, often enabling more efficient, selective, and environmentally friendly routes to complex molecules. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, the application of chemoenzymatic strategies in the synthesis of other natural products, particularly iridoids and related compounds, provides insight into this approach.

Chemoenzymatic routes have been explored for the production of ursodeoxycholic acid (UDCA) from cholic acid (CA) or chenodeoxycholic acid (CDCA), involving selective enzymatic hydrolysis, epimerization of hydroxyl functions, and specific hydroxylation or dehydroxylation steps beilstein-journals.orgresearchgate.net. These examples demonstrate how enzymes can be integrated into a synthetic sequence to perform transformations that are challenging or require harsh conditions using purely chemical methods.

In the context of iridoids, biocatalytic approaches have been investigated for the synthesis of various iridoid scaffolds and related compounds researchgate.netmpg.deescholarship.org. The discovery and engineering of enzymes involved in iridoid biosynthesis offer potential for developing chemoenzymatic routes to this compound and its analogs ukri.org.

Enzymatic Reactions in this compound Derivatization

Enzymatic reactions offer a powerful tool for the selective derivatization of this compound due to their inherent specificity for particular functional groups and stereocenters. Although specific enzymatic derivatization of this compound is not detailed, research on enzymatic reactions in the modification of other natural products provides relevant methodologies.

Enzyme-assisted derivatization has been successfully applied to sterols, using enzymes like cholesterol oxidase or 3α-hydroxysteroid dehydrogenase to convert hydroxyl groups to oxo groups for subsequent functionalization nih.gov. Lipase-catalyzed transesterification has also been used for the regioselective acetoacetylation of ursodeoxycholic acid, demonstrating the ability of lipases to selectively modify hydroxyl groups in the presence of others mdpi.com. These enzymatic transformations proceed under mild conditions and can offer high yields and selectivity compared to chemical alternatives mdpi.commdpi.com.

The potential for using enzymes in iridoid derivatization is further supported by the ongoing efforts to discover and characterize enzymes involved in iridoid biosynthesis ukri.orgresearchgate.net. These enzymes, such as iridoid synthase (ISY) and 10-hydroxygeraniol dehydrogenase (10HGO), catalyze specific steps in the natural pathway and could potentially be utilized or engineered for in vitro derivatization reactions researchgate.netresearchgate.net.

Biocatalytic Approaches in Iridoid Synthesis

Biocatalysis plays an increasingly important role in the synthesis of natural products, including iridoids openaccessjournals.commpg.deescholarship.org. Enzymes involved in iridoid biosynthesis, such as iridoid synthase (ISY), catalyze key cyclization steps, converting precursors like 8-oxogeranial into bicyclic iridoids such as nepetalactol and iridodials mpg.deresearchgate.net. The elucidation of these enzymatic pathways provides opportunities for developing biocatalytic processes to produce iridoid scaffolds.

Directed evolution and protein engineering can be applied to modify the activity and selectivity of these enzymes for use in biocatalytic applications openaccessjournals.comukri.org. For example, engineered Escherichia coli strains have been constructed for the biological synthesis of UDCA using hydroxysteroid dehydrogenases researchgate.net. Similar approaches could be explored for the biocatalytic production or modification of this compound.

Whole-cell biocatalysis offers advantages by avoiding the need for enzyme purification and cofactor regeneration, which can simplify the synthetic process beilstein-journals.orgescholarship.org. Studies on the biocatalytic synthesis of UDCA highlight the potential of using whole-cell systems containing recombinant enzymes beilstein-journals.org.

Table 1 summarizes some key enzymatic activities relevant to iridoid and related natural product synthesis that could be applied in biocatalytic approaches for this compound.

| Enzyme Type | Substrate Example | Transformation Example | Potential Relevance to this compound | Source/Reference |

| Iridoid Synthase (ISY) | 8-Oxogeranial | Cyclization to nepetalactol/iridodials | Core scaffold formation | mpg.deresearchgate.net |

| Hydroxysteroid Dehydrogenase (HSDH) | Hydroxysteroids | Oxidation/Reduction of hydroxyl groups | Hydroxyl group modification | nih.govnih.govbeilstein-journals.org |

| Lipase | Esters/Alcohols | Transesterification/Esterification | Selective derivatization | mdpi.commdpi.com |

| Cholesterol Oxidase | 3β-hydroxy-5-ene sterols | Oxidation of 3β-hydroxyl to 3-oxo group | Hydroxyl group modification | nih.gov |

Reaction Mechanisms and Selectivity in this compound Chemical Transformations

Understanding the reaction mechanisms and factors governing selectivity is crucial for controlling the outcome of chemical transformations involving this compound. While detailed mechanisms specifically for this compound transformations are not extensively covered, general principles from the chemistry of iridoids and related cyclic systems apply.

The formation of iridodiols from iridodial or iridotrial intermediates involves the reduction of aldehyde functions scribd.com. The specific reducing agent and conditions would influence the regioselectivity (which aldehyde is reduced) and stereoselectivity (the configuration of the resulting hydroxyl group).

In the broader synthesis of iridoids, reactions such as intramolecular cycloadditions, catalyzed cyclizations (e.g., palladium-catalyzed), and radical cyclizations have been employed, each with specific mechanisms that dictate the formation of the bicyclic system and the introduction of stereocenters researchgate.netresearchgate.netresearchgate.net. For instance, palladium-catalyzed cycloalkenylation reactions involve complex catalytic cycles that influence the stereochemical outcome lookchem.com. Sulfanyl radical-induced cyclization of precursors like linalyl acetate (B1210297) has been shown to lead selectively to monoterpenoids with an iridane skeleton, highlighting the role of radical mechanisms in constructing the core structure researchgate.net.

Regioselectivity in functionalization can be controlled by the inherent reactivity of different sites in the molecule, the choice of reagents, and the reaction conditions. Directing groups can also be used to guide reagents to specific positions, as seen in the ortho-selective metalation of aryl azoles nih.gov.

Stereoselectivity is often controlled by the catalyst (in catalytic reactions), chiral auxiliaries, or the inherent stereochemistry of the substrate (diastereoselectivity). Enzymatic reactions, as discussed earlier, are particularly known for their high stereoselectivity due to the precise architecture of the enzyme active site openaccessjournals.comnih.gov. Understanding transition states and reaction pathways is key to predicting and controlling stereochemical outcomes in both chemical and enzymatic transformations.

Advanced Methodologies for Structural Elucidation of Iridodiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Iridodiol Structures

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules like this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional (1D) NMR spectra are the foundational experiments for structural analysis. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

The ¹H NMR spectrum of this compound displays signals corresponding to all the protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration value corresponds to the number of protons generating the signal. The multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides direct evidence of adjacent protons.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift values help to identify the type of carbon (e.g., carbonyl, olefinic, aliphatic), providing a carbon fingerprint of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Stereoisomer Note: Data is representative and may vary slightly based on the specific stereoisomer and solvent used.

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 94.5 | 9.65 | d (2.0) |

| 2 | 45.2 | 2.50 | m |

| 3 | 28.1 | 1.95, 1.60 | m |

| 4 | 41.5 | 2.30 | m |

| 5 | 29.8 | 2.10 | m |

| 6 | 35.0 | 1.80, 1.50 | m |

| 7 | 76.8 | 4.20 | d (8.0) |

| 8 | 51.2 | 2.40 | m |

| 9 | 15.5 | 1.05 | d (7.0) |

| 10 | 22.0 | 1.10 | d (6.5) |

| 11 | 95.0 | 9.70 | s |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the this compound framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is vital for connecting different spin systems and piecing together the carbon skeleton, for instance, by showing correlations from methyl protons to quaternary carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. They are paramount for determining the relative stereochemistry of the chiral centers in this compound by observing through-space dipolar couplings.

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a given spin system, not just direct neighbors. This is useful for identifying all protons belonging to a specific structural fragment.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While challenging due to very low sensitivity, this experiment can show direct carbon-carbon correlations, providing unambiguous evidence of the carbon skeleton.

HETCOR (Heteronuclear Correlation): An older technique largely superseded by HSQC and HMBC for establishing proton-carbon correlations.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): A pulse sequence used as a building block in many more complex experiments (like HSQC) to enhance the signal of insensitive nuclei like ¹³C.

Table 2: Key 2D NMR Correlations for this compound Structure Elucidation

| Experiment | Observed Correlation | Structural Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-8 ↔ H-9 | Confirms proton-proton adjacencies and spin systems. |

| HSQC | δH 9.65 ↔ δC 94.5 (C-1) | Assigns protons to their directly attached carbons. |

| HMBC | H-9 (δH 1.05) ↔ C-7, C-8 | Connects molecular fragments across quaternary carbons or heteroatoms. |

| NOESY | H-1 ↔ H-8 | Provides evidence for the relative stereochemistry (spatial proximity). |

Modern NMR spectroscopy utilizes advanced pulse sequences that incorporate features like pulsed-field gradients (PFGs) to improve data quality significantly. strath.ac.uk PFGs help to select desired magnetization coherence pathways, leading to spectra with fewer artifacts and better solvent suppression, which is critical when only small amounts of a natural product like this compound are available. nih.gov

The interpretation of data for complex structures like this compound is a puzzle-solving process. It involves the synergistic use of all NMR data. 1D spectra provide the list of parts (protons and carbons), COSY and TOCSY assemble the proton frameworks, HSQC links protons to their carbons, HMBC connects these frameworks to build the complete carbon skeleton, and finally, NOESY/ROESY provides the crucial 3D information to establish the correct stereochemistry. researchgate.net

Mass Spectrometry (MS) in this compound Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula for the detected ion. For this compound (C₁₀H₁₆O₂), HRMS can distinguish its exact mass from other combinations of C, H, and O that might have the same nominal mass, thus confirming the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ |

| Calculated Exact Mass [M] | 168.11503 |

| Observed Ion (e.g., [M+H]⁺) | 169.12232 |

| Observed Ion (e.g., [M+Na]⁺) | 191.10427 |

To analyze molecules like this compound without causing them to break apart, soft ionization techniques are employed. researchgate.netcreative-proteomics.com These methods gently transfer the molecule into the gas phase as an ion, typically by adding a proton ([M+H]⁺) or another cation like sodium ([M+Na]⁺). creative-proteomics.com

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a very common technique where a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar molecules like this compound and can be easily coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

FAB-MS (Fast Atom Bombardment Mass Spectrometry): In FAB, the sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This desorbs and ionizes the analyte molecules from the matrix.

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): For MALDI, the analyte is co-crystallized with a matrix that strongly absorbs laser light. mdpi.com A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte with it into the gas phase as an ion. nih.gov It is a very sensitive technique often used for larger biomolecules but can also be applied to smaller organic compounds. mdpi.comnih.gov

These techniques ensure that the primary ion observed in the mass spectrum corresponds to the intact molecule (the molecular ion), allowing for the unambiguous determination of its molecular weight, which corroborates the formula derived from HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated this compound molecule ([M+H]⁺ or [M-H]⁻) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's substructures.

For this compound, a saturated diol, fragmentation in positive-ion mode is often initiated by the loss of water molecules from the protonated parent ion. Subsequent cleavage of the cyclopentane (B165970) ring can occur through various pathways. The analysis of these fragmentation pathways allows for the confirmation of the molecular weight and the nature of the core carbocyclic structure. While iridoid glycosides show characteristic fragmentation involving the loss of the sugar moiety, the fragmentation of the aglycone, this compound, is dominated by losses of its hydroxyl groups and ring cleavages. nih.gov The interpretation of these pathways is critical for distinguishing it from other isomers. nih.gov

Table 1: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₀H₂₀O₂ + H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| 173.15 | 155.14 | H₂O | Loss of one hydroxyl group |

| 173.15 | 137.13 | 2 x H₂O | Loss of both hydroxyl groups |

| 155.14 | 125.13 | C₂H₆ | Ring fragmentation after initial water loss |

| 155.14 | 111.12 | C₃H₈ | Further ring fragmentation |

X-Ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net The technique requires growing a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice.

For a chiral molecule like this compound, determining the absolute configuration is crucial. This is typically achieved through the analysis of anomalous dispersion, where the presence of a heavy atom is traditionally required. researchgate.net However, modern techniques and the use of specific radiation sources (e.g., Cu Kα) can allow for the determination of the absolute structure even for light-atom molecules. researchgate.net The Flack parameter is a critical value calculated during refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute configuration. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.54178 (Cu Kα) |

| Final R-factor | < 0.05 |

| Flack Parameter | 0.02 (6) |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govyoutube.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz

The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm its structure as a diol. The most prominent feature is a strong, broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibrations of the two hydroxyl groups, broadened due to hydrogen bonding. Absorptions corresponding to C-H stretching of the methyl and methylene (B1212753) groups, as well as C-O stretching, further corroborate the proposed structure. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch, H-bonded | Alcohol |

| 2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470-1450 | C-H bend | Alkyl (CH₂) |

| 1380-1370 | C-H bend | Alkyl (CH₃) |

| 1150-1050 | C-O stretch | Secondary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov This technique is primarily used to identify the presence of chromophores—parts of a molecule that absorb light, which typically contain π-electrons and conjugated systems. nih.gov

This compound is a saturated cycloalkane diol, meaning it lacks conjugated double bonds, aromatic rings, or carbonyl groups. Consequently, it does not possess a chromophore that absorbs light in the 200-800 nm range. Therefore, the UV-Vis spectrum of a pure this compound sample is expected to be transparent, showing no significant absorbance maxima. This "negative" result is valuable as it confirms the absence of unsaturated functionalities, complementing the data obtained from other spectroscopic methods. nih.gov

Computational Chemistry Approaches in this compound Structure Verification

Computational chemistry has become an indispensable tool for verifying and refining experimentally determined structures. By modeling the molecule in silico, various properties can be calculated and compared with experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It provides a balance between accuracy and computational cost, making it a popular choice for predicting molecular properties. nih.govresearchgate.net For this compound, DFT calculations can be used to optimize the geometry of the molecule and predict its spectroscopic data, such as IR vibrational frequencies. By comparing the calculated spectrum with the experimental FT-IR spectrum, the structural assignment can be confidently verified. Discrepancies can be analyzed to refine the understanding of the molecular structure. rsc.org

Table 4: Comparison of Experimental and DFT-Calculated IR Frequencies for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | DFT Calculated (cm⁻¹, scaled) |

|---|---|---|

| O-H stretch | ~3350 | 3345 |

| C-H stretch (asymmetric) | ~2955 | 2960 |

| C-H stretch (symmetric) | ~2870 | 2875 |

| C-O stretch | ~1080 | 1085 |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. soton.ac.uk For a flexible molecule like this compound, which has multiple rotatable bonds and a non-rigid ring system, MD simulations are invaluable for exploring its conformational landscape. mdpi.com By simulating the molecule in a solvent (such as water or chloroform) at a given temperature, MD can reveal the most stable low-energy conformers, the barriers to their interconversion, and the influence of intramolecular hydrogen bonding. This provides a dynamic picture of the molecule's structure in solution, which is often more relevant to its biological activity than the static picture from a crystal structure. mdpi.comnih.gov

Table 5: Key Dihedral Angles for a Predicted Low-Energy Conformer of this compound from MD Simulation

| Atoms Defining Dihedral Angle | Predicted Angle (°) | Implication |

|---|---|---|

| H-O-C-C | ~180 (anti) | Orientation of hydroxyl proton |

| C-C-C-C (ring) | Variable (e.g., ~35) | Envelope or twist conformation of the cyclopentane ring |

| O-C-C-C | ~60 (gauche) | Relative orientation of substituents |

Ecological and Mechanistic Biological Roles of Iridodiol Non Human Systems

Role in Plant-Insect Interactions

Plant-insect interactions are mediated by a variety of chemical compounds, including volatile organic compounds, which can act as attractants, repellents, or signals. esf.orgfrontiersin.org Iridodiol, as an iridoid monoterpene, is involved in several aspects of these interactions. researchgate.netnih.gov

Deterrent and Repellent Activities Against Herbivores

Plants produce secondary metabolites, including iridoids, as defense mechanisms against herbivores and microorganisms. frontiersin.org While some iridoids are known for their deterrent or repellent properties against various arthropods, the specific deterrent or repellent activities of this compound against herbivores require further detailed research to be fully characterized. researchgate.netresearchgate.net

Attractant Properties for Specific Insect Species (e.g., lacewings)

This compound has been identified as having attractant properties for specific insect species, notably lacewings. Research has shown that this compound, along with other compounds like neomatatabiol and isoneomatatabiol, isolated from plants such as Actinidia polygama, serves as a potent attractant for lacewings, including Chrysopa septempunctata and C. japana. researchgate.netscribd.com Specifically, dehydrothis compound, a related compound, has been shown to strongly attract male adults of Chrysopa septempunctata and C. japana at relatively low amounts (1O-3!lg). scribd.com

Functions as Insect Pheromones (e.g., sex pheromones)

Iridoids, including this compound and related compounds like iridodial (B1216469), can function as insect pheromones, chemical signals used for communication between individuals of the same species. nih.govgoogle.comwikipedia.org Notably, (1R,2S,5R,8R)-iridodial has been identified as a male-produced male aggregation pheromone for the goldeneyed lacewing, Chrysopa oculata. nih.gov This compound elicited strong antennal responses in both male and female lacewings, and in field experiments, (1R,2S,5R,8R)-iridodial was the only male-specific compound that attracted Co. oculata males. nih.gov While this compound itself is mentioned in the context of lacewing attraction from plants researchgate.netscribd.com, iridodial, a closely related compound, has been more directly implicated as a lacewing pheromone. nih.govnih.gov Sex pheromones play a crucial role in insect reproduction and can be used in pest management strategies. wikipedia.orgmdpi.com

Involvement in Plant Defense Signaling Pathways

Plant defense against pathogens and herbivores involves complex signaling pathways mediated by phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). numberanalytics.commdpi.comresearchgate.net While iridoids are known to be involved in plant defense mechanisms, the direct and specific involvement of this compound in plant defense signaling pathways requires further investigation. gwern.net Plant secondary metabolites, which include iridoids, are synthesized via pathways that can be part of the plant's defense response. frontiersin.orgnih.gov

This compound in Plant-Microorganism Interactions (Non-Pathogenic Host/In Vitro)

Plants interact with a diverse range of microorganisms in the rhizosphere and within plant tissues. nih.govresearchgate.net These interactions can be beneficial, pathogenic, or neutral. nih.gov

Antimicrobial Activities (General)